2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile

Catalog No.
S16158217
CAS No.
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzon...

Product Name

2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile

IUPAC Name

2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzonitrile

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-7,9-10H2

InChI Key

AVUCUYWEKLSNMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C#N)CO

2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C15H18N2O. It features a benzonitrile moiety linked to a hydroxymethylpyrrolidine group, which contributes to its structural complexity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.

Typical of nitriles and amines. Notably, it can participate in nucleophilic substitution reactions due to the presence of the benzonitrile group. The hydroxymethylpyrrolidine component may also engage in reactions characteristic of secondary amines, such as acylation or alkylation. Specific reaction pathways include:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a corresponding carboxylic acid.
  • Reduction: The nitrile can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Formation of Amides: The compound can react with acyl chlorides to form amides.

The synthesis of 2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile can be achieved through several methods:

  • Condensation Reaction: A common approach involves the reaction between 4-formylbenzonitrile and hydroxymethylpyrrolidine under acidic conditions. The process typically requires heating to promote the formation of the desired product.

    Example:
    4 formylbenzonitrile+hydroxymethylpyrrolidine2 2 Hydroxymethyl pyrrolidin 1 yl methyl benzonitrile\text{4 formylbenzonitrile}+\text{hydroxymethylpyrrolidine}\rightarrow \text{2 2 Hydroxymethyl pyrrolidin 1 yl methyl benzonitrile}
  • Reflux Method: Another method involves refluxing the reactants in an appropriate solvent (e.g., ethanol) for several hours, followed by purification through recrystallization.
  • One-Pot Synthesis: Recent advancements suggest that one-pot synthesis methods could streamline the production process, enhancing yield and reducing reaction time.

The applications of 2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile are primarily in medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
  • Research Tool: The compound could be used in biological studies to explore its pharmacological properties and mechanism of action.

Interaction studies involving 2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile are essential for understanding its biological effects and potential therapeutic uses. Preliminary studies could focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets (e.g., receptors or enzymes).
  • Synergistic Effects: Evaluating interactions with other pharmacologically active compounds to determine if they enhance or inhibit each other's effects.

Several compounds share structural similarities with 2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile. Here are some notable examples:

Compound NameStructureUnique Features
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrileStructureContains a piperidine ring instead of pyrrolidine, affecting its biological activity.
Benzyl 2-{[2-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyrrolidineStructureFeatures a benzyl group that may influence lipophilicity and absorption properties.
1-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-methyl]-2-[9-hydroxyfluoren]StructureIncorporates a fluorenyl group which may provide unique interactions with biological targets.

The uniqueness of 2-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzonitrile lies in its specific combination of functional groups that may offer distinct pharmacological profiles compared to its analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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